4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
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Overview
Description
The search results returned information on compounds such as 4-Aminomethylphenylboronic acid hydrochloride and 4-(Aminomethyl)pyridine . These compounds are used in various fields including laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for your compound were not found, similar compounds like 4-(Aminomethyl)benzonitrile hydrochloride have been synthesized through various reactions .
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. For example, 4-Aminomethylphenylboronic acid hydrochloride has the molecular formula C7H11BClNO2 .
Chemical Reactions Analysis
Amines, such as the ones in these compounds, are known to undergo a variety of chemical reactions. They can react with acid chlorides to form amides, undergo alkylation, and participate in Hofmann elimination .
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For instance, Metformin hydrochloride, a medication used to treat high blood pressure and congestive heart failure, works by suppressing gluconeogenesis, forming free fatty acids, and oxidizing fats.
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride to form 2-acetamido-5-methylbenzoic acid. This intermediate is then reacted with phosgene to form 2-chloro-N-(2-methyl-5-oxo-1,3-dihydro-2H-1,3-benzodiazol-1-yl)acetamide, which is then reacted with formaldehyde and hydrogen chloride to form the final product, 4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride.", "Starting Materials": [ "2-amino-5-methylbenzoic acid", "acetic anhydride", "phosgene", "formaldehyde", "hydrogen chloride" ], "Reaction": [ "Step 1: React 2-amino-5-methylbenzoic acid with acetic anhydride in the presence of a catalyst to form 2-acetamido-5-methylbenzoic acid.", "Step 2: React 2-acetamido-5-methylbenzoic acid with phosgene in the presence of a base to form 2-chloro-N-(2-methyl-5-oxo-1,3-dihydro-2H-1,3-benzodiazol-1-yl)acetamide.", "Step 3: React 2-chloro-N-(2-methyl-5-oxo-1,3-dihydro-2H-1,3-benzodiazol-1-yl)acetamide with formaldehyde and hydrogen chloride in the presence of a catalyst to form 4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride." ] } | |
CAS No. |
2567496-76-6 |
Molecular Formula |
C10H14ClN3O |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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